3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Description
Properties
Molecular Formula |
C9H8IN3O2 |
|---|---|
Molecular Weight |
317.08 g/mol |
IUPAC Name |
3-iodo-1,4-dimethyl-5-nitropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H8IN3O2/c1-5-7(13(14)15)3-11-9-8(5)6(10)4-12(9)2/h3-4H,1-2H3 |
InChI Key |
CJTZXVUIVJPJMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CN(C2=NC=C1[N+](=O)[O-])C)I |
Origin of Product |
United States |
Preparation Methods
N-Methylation at Position 1
The synthesis begins with 1H-pyrrolo[2,3-b]pyridine , which undergoes N-methylation using sodium hydride (NaH) and methyl iodide (MeI) in anhydrous tetrahydrofuran (THF). This step yields 1-methyl-1H-pyrrolo[2,3-b]pyridine in 85–90% yield.
C4 Methylation via Suzuki-Miyaura Coupling
The C4 position is functionalized via a Suzuki-Miyaura cross-coupling reaction. Bromination of 1-methyl-1H-pyrrolo[2,3-b]pyridine at C4 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) provides 4-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine . Subsequent coupling with methylboronic acid in the presence of Pd(PPh₃)₄ and potassium carbonate (K₂CO₃) in a toluene/water mixture introduces the methyl group at C4, yielding 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine (72% yield).
Nitration at Position 5
Nitration is achieved using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C. The electron-donating methyl groups at C1 and C4 direct nitration to the C5 position, producing 1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine in 68% yield.
Iodination at Position 3
Iodination employs N-iodosuccinimide (NIS) in acetonitrile at room temperature. The reaction proceeds via electrophilic aromatic substitution, selectively introducing iodine at the C3 position to afford the target compound in 65% yield.
Table 1: Reaction Conditions and Yields for Method 1
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| N-Methylation | NaH, MeI, THF, 0°C → RT | 88 |
| C4 Bromination | NBS, DMF, 50°C | 75 |
| Suzuki Coupling | Pd(PPh₃)₄, MeB(OH)₂, K₂CO₃, toluene/H₂O, 80°C | 72 |
| Nitration | HNO₃ (fuming), H₂SO₄, 0–5°C | 68 |
| Iodination | NIS, CH₃CN, RT | 65 |
Method 2: One-Pot N-Methylation and Iodination Followed by C4 Methylation
One-Pot N-Methylation and Iodination
Starting with 5-nitro-1H-pyrrolo[2,3-b]pyridine , a one-pot reaction using methyl iodide (MeI) and N-iodosuccinimide (NIS) in the presence of NaH in DMF simultaneously introduces the N1-methyl and C3-iodo substituents. This efficient step yields 3-iodo-1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine in 78% yield.
C4 Methylation via Friedel-Crafts Alkylation
The C4 position is methylated using a Friedel-Crafts alkylation with methyl chloride (MeCl) and aluminum chloride (AlCl₃) in dichloromethane (DCM). The reaction proceeds at −10°C to minimize overalkylation, providing 3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine in 60% yield.
Table 2: Key Parameters for Method 2
| Parameter | Value |
|---|---|
| One-Pot Reaction Time | 12 h |
| Friedel-Crafts Temperature | −10°C |
| Overall Yield | 47% (over two steps) |
Method 3: Directed Ortho-Metalation for C4 Methylation
Directed Metalation Strategy
This approach leverages a directed ortho-metalation (DoM) strategy. 1-Methyl-1H-pyrrolo[2,3-b]pyridine is treated with lithium diisopropylamide (LDA) at −78°C, followed by quenching with methyl iodide to install the C4 methyl group. Subsequent nitration and iodination as described in Method 1 yield the target compound.
Advantages and Limitations
-
Yield : 58% over four steps.
-
Regioselectivity : The directing effect of the N1-methyl group ensures precise C4 functionalization.
Comparative Analysis of Synthetic Routes
Table 3: Comparison of Methods
| Metric | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Total Steps | 5 | 2 | 4 |
| Overall Yield (%) | 28 | 47 | 58 |
| Key Advantage | Sequential control | One-pot efficiency | High regioselectivity |
| Limitation | Low overall yield | Harsh alkylation conditions | Cryogenic requirements |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Iodine Position
The iodine atom at position 3 serves as an electrophilic site for nucleophilic substitution. This reaction is facilitated by the electron-withdrawing nitro group, which activates the aromatic system toward displacement.
Mechanistic Insights :
-
The nitro group at position 5 enhances the electrophilicity of the adjacent iodine via resonance and inductive effects.
-
Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing transition states.
Cross-Coupling Reactions via the Iodine Substituent
The iodine atom participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.
Key Observations :
-
The nitro group remains intact under these conditions, demonstrating its stability during cross-coupling .
-
Catalyst loading (1–5 mol%) and ligand choice critically influence reaction efficiency .
Reduction of the Nitro Group
The nitro group at position 5 undergoes selective reduction to an amine, enabling downstream functionalization.
Applications :
Electrophilic Substitution Reactions
Despite the electron-withdrawing nitro group, electrophilic substitution occurs at the 2-position under controlled conditions.
Regioselectivity :
-
Electrophiles preferentially attack the 2-position due to residual electron density from the pyrrole ring .
Mannich Reactions and Condensations
The methyl group at position 4 participates in condensations with aldehydes and amines.
| Reaction | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Mannich reaction | Formaldehyde, piperidine, EtOH, 50°C | 4-(Piperidinomethyl)-3-iodo-1,4-dimethyl-5-nitro-pyrrolopyridine | 62% |
Limitations :
Stability and Side Reactions
-
Nitro Group Stability : The nitro group resists reduction under mild cross-coupling conditions but decomposes above 200°C .
-
Iodine Migration : No evidence of iodine migration under thermal or acidic conditions.
This compound’s versatility makes it a valuable intermediate in medicinal chemistry, particularly for synthesizing FGFR inhibitors . Future studies should explore photochemical and enzymatic transformations.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is C9H9IN4O2, with a molecular weight of 317.08 g/mol. Its unique structure includes:
- Iodine atom at the 3-position
- Nitro group at the 5-position
- Methyl groups at the 1 and 4 positions of the pyrrole ring
These features enhance its biological activity and make it a valuable scaffold for drug design.
Kinase Inhibition
One of the primary applications of 3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is as a potential inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in various cancers, including breast and lung cancer. Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds can inhibit cancer cell proliferation and induce apoptosis in tumor cells through FGFR inhibition.
Scaffold for Drug Development
The compound serves as a versatile scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets. This adaptability is crucial in creating more effective therapeutic agents.
Interaction Studies
Studies focusing on the interaction of 3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine with biological targets often utilize techniques such as:
- Molecular docking : To predict binding affinities to FGFRs.
- In vitro assays : To evaluate the compound's efficacy against cancer cell lines.
These studies are essential for understanding the therapeutic potential of the compound and optimizing lead compounds for clinical use.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique properties of 3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine | Iodine at position 3; nitro group at position 4 | Exhibits different biological activity profiles |
| 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine | No iodine; only one methyl group | Less potent against FGFRs compared to others |
| 4-Fluoro-1H-pyrrolo[2,3-b]pyridine | Fluorine substitution instead of iodine | May show different pharmacokinetics |
The distinct combination of substituents in 3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine enhances its potency against certain cancer targets while providing diverse synthetic pathways for further derivatization.
Mechanism of Action
The mechanism of action of 3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to specific sites on proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Core Structure and Substituent Analysis
Key Observations:
- Thieno[2,3-b]pyridines: Sulfur in the thiophene ring enhances π-conjugation and metabolic stability, making these compounds effective bioisosteres for quinolones (e.g., ciprofloxacin) .
- Furo[2,3-b]pyridines : Oxygen in the furan ring imparts polarity, improving solubility but reducing membrane permeability compared to sulfur analogs .
Biological Activity
3-Iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine class, characterized by its unique molecular structure that includes an iodine atom, a nitro group, and two methyl groups. This structural configuration contributes to its significant biological activities, particularly in the field of medicinal chemistry.
The molecular formula of 3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is , with a predicted boiling point of approximately 421.3 °C and a density of about 2.01 g/cm³. Its synthesis typically involves multi-step chemical reactions that leverage the reactivity of the iodine and nitro groups present in its structure .
Research indicates that 3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine exhibits potential as an inhibitor of fibroblast growth factor receptors (FGFRs) . FGFRs are critical in various cancer types due to their role in cell proliferation and survival. In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in tumor cells .
Inhibition Studies
A notable study demonstrated that compounds derived from the pyrrolo[2,3-b]pyridine scaffold showed high inhibition against TNIK (TRAF2 and NCK interacting kinase), with some exhibiting IC₅₀ values lower than 1 nM. These findings suggest a promising avenue for developing TNIK inhibitors for therapeutic applications .
Comparative Analysis of Similar Compounds
The following table summarizes several compounds structurally related to 3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine and their unique biological properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine | Iodine at position 3; nitro group at position 4 | Exhibits different biological activity profiles |
| 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine | No iodine; only one methyl group | Less potent against FGFRs compared to others |
| 4-Fluoro-1H-pyrrolo[2,3-b]pyridine | Fluorine substitution instead of iodine | May show different pharmacokinetics |
Cancer Cell Proliferation Inhibition
In a study focused on breast cancer cell lines (specifically 4T1 cells), compound 4h derived from the pyrrolopyridine scaffold exhibited potent FGFR inhibitory activity with IC₅₀ values ranging from 7 to 712 nM across different FGFR isoforms. The compound not only inhibited cell proliferation but also induced apoptosis and significantly reduced cell migration and invasion capabilities .
Anti-HIV Activity
Although not directly related to 3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, research into related pyrrolopyridine derivatives has shown anti-HIV activity. This broadens the potential therapeutic applications of compounds within this class beyond oncology .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for introducing iodine at position 3 of pyrrolo[2,3-b]pyridine scaffolds?
- Methodology : Iodination often employs N-iodosuccinimide (NIS) in acetone at room temperature. For example, iodination of 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine with NIS yields 3-iodo derivatives (see Scheme 3 in ). Alternative methods include electrophilic substitution under mild conditions to preserve nitro and methyl groups.
- Key Considerations : Solvent choice (e.g., acetone) and temperature control are critical to avoid over-iodination or decomposition. Purification typically uses silica gel chromatography with dichloromethane/ethyl acetate gradients .
Q. How can NMR spectroscopy confirm the structure of 3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine?
- Methodology : ¹H NMR detects aromatic protons (δ 8.3–9.1 ppm for pyrrolo[2,3-b]pyridine core) and methyl groups (δ 2.5–3.0 ppm). For example, in , J-coupling constants (e.g., J = 3.0 Hz) confirm regiospecific substitution. ¹³C NMR identifies iodine-bearing carbons (deshielded, δ ~95–100 ppm) and nitro groups (electron-withdrawing shifts).
- Validation : HRMS (e.g., [M+H]+ calculated vs. observed) ensures molecular formula accuracy .
Advanced Research Questions
Q. What strategies optimize Suzuki-Miyaura cross-coupling at position 5 of 3-iodo-pyrrolo[2,3-b]pyridines?
- Methodology : Use Pd(PPh₃)₄ catalyst with arylboronic acids in toluene/EtOH/H₂O at 90–105°C ( ). For sterically hindered substrates (e.g., 3,4-dimethoxyphenyl), elevated temperatures (105°C) improve yields.
- Data Contradictions : Lower yields occur with electron-deficient boronic acids; additives like K₂CO₃ mitigate this by stabilizing intermediates. Contrasting results between Schemes 1 and 3 () highlight the need for substrate-specific optimization .
Q. How does the nitro group at position 5 influence reactivity and downstream functionalization?
- Reactivity : The nitro group directs electrophilic substitution and stabilizes intermediates via resonance. Reduction with H₂/Raney Ni () yields unstable 3-amino intermediates, requiring immediate acylation (e.g., nicotinoyl chloride) to prevent decomposition.
- Mechanistic Insight : Nitro-to-amine conversion enables diversification (e.g., amide coupling), but side reactions (e.g., over-reduction) necessitate strict stoichiometric control .
Q. What are the challenges in Sonogashira coupling for introducing alkynyl groups at position 3?
- Catalyst loading : 5–10 mol% Pd.
- Base : K₂CO₃ or Et₃N for deprotonation.
Data Analysis and Experimental Design
Q. How to resolve discrepancies in purification outcomes for nitro-substituted intermediates?
- Case Study : In , flash chromatography (dichloromethane/methanol 98:2) achieves >95% purity, but notes column degradation with nitro groups. Alternative methods:
- Precipitation : Adjust solvent polarity (THF → heptane).
- Stability Tests : Monitor intermediates via TLC to optimize rapid purification .
Q. What computational tools predict electronic effects of substituents on pyrrolo[2,3-b]pyridine cores?
- Approach : DFT calculations (e.g., Gaussian09) model HOMO/LUMO distributions. For example, nitro groups lower LUMO energy, enhancing electrophilicity at position 3. Correlate with experimental data (e.g., coupling rates in ) to validate predictions.
Structure-Activity Relationship (SAR) Studies
Q. How do methyl groups at positions 1 and 4 affect biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
